molecular formula C8H6F6O4 B6184460 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde CAS No. 2648941-76-6

2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde

Cat. No.: B6184460
CAS No.: 2648941-76-6
M. Wt: 280.1
InChI Key:
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Description

2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde is a synthetic organic compound characterized by the presence of a dioxolane ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl ketones and aldehydes in the presence of a catalyst to form the dioxolane ring. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps such as distillation or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: Formation of 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid.

    Reduction: Formation of 2-[4-methyl-5-hydroxy-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde has several applications in scientific research

Properties

CAS No.

2648941-76-6

Molecular Formula

C8H6F6O4

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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